tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Description
tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a bicyclic heteroaromatic compound featuring a pyrazolo[3,4-b]pyridine core substituted with two chlorine atoms at positions 4 and 6, and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility in organic solvents and can be selectively removed under acidic conditions, enabling further functionalization .
Properties
Molecular Formula |
C11H11Cl2N3O2 |
|---|---|
Molecular Weight |
288.13 g/mol |
IUPAC Name |
tert-butyl 4,6-dichloropyrazolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-11(2,3)18-10(17)16-9-6(5-14-16)7(12)4-8(13)15-9/h4-5H,1-3H3 |
InChI Key |
BRGIRZBUNBPDTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Route A: Sequential Halogenation and Protection
Route B: Pre-functionalized Core Synthesis
- Use 2-chloro-5-fluoronicotinic acid as a starting material.
- Reduce to alcohol, oxidize to aldehyde, and cyclize with hydrazine hydrate to form the pyrazole ring.
- Perform dichlorination and Boc protection as above.
Critical Reaction Optimization
- Chlorination Selectivity : Excess POCl₃ (3–4 equivalents) ensures complete di-substitution.
- Boc Stability : Avoid strong acids post-protection to prevent deprotection.
- Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) achieves >98% purity.
Challenges and Solutions
- Regioselectivity : Competing chlorination at other positions is mitigated by steric hindrance from the Boc group.
- Side Reactions : Hydrolysis of Boc under acidic conditions requires neutral workup.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of chlorine atoms with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate":
About Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridine is a core structure found in various chemical compounds with diverse biological activities. These compounds have been studied for potential uses in medicinal chemistry. The substituents attached to the pyrazolo[3,4-b]pyridine core influence the compound's properties and biological activities.
1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine
This is a pyrazolopyridine derivative that has potential biological activities.
- Chemical Structure and Properties: The molecular formula is C14H16Cl2N2, with a molecular weight of 299.20 g/mol. The compound has a pyrazolo[3,4-b]pyridine core with two tert-butyl groups and two chlorine atoms.
-
Anticancer Activity: Studies show it exhibits anticancer properties, inhibiting the proliferation of cancer cell lines.
Cell Line IC50 (µM) Mechanism of Action A549 (Lung) 0.109 Induces apoptosis and cell cycle arrest at G0/G1 MDA-MB-231 (Breast) 0.245 Inhibits cell migration and invasion MCF-7 (Breast) 0.150 Modulates estrogen receptor activity
2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol
This compound features a pyrazolo[3,4-b]pyridine framework with a tert-butyl group, dichloro groups, and an ethanol moiety. The hydroxyl group in the ethanol moiety can undergo typical alcohol reactions, which can be used to create derivatives with modified biological activities.
Other related compounds
Other pyrazolo[3,4-b]pyridine derivatives exhibit different biological activities:
- 4-{[(5-chloro-pyrazolo[3,4-b]pyridin-1-yl)methyl]-amino}-phenol: Shows inhibitory activity against kinases.
- 5-(tert-butyl)-pyrazolo[3,4-b]pyridine: Demonstrates moderate kinase inhibition.
- 6-chloro-pyrazolo[3,4-b]pyridine: Potential anti-inflammatory properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, tert-butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is compared below with analogous pyrazolo-pyridine derivatives and related heterocycles.
Substituent Effects on Physicochemical Properties
Key structural variations in similar compounds include halogen type (Cl, Br), substituent positions, and protecting groups. These differences influence reactivity, solubility, and crystallinity:
| Compound Name | Substituents | Molecular Weight (g/mol) | Solubility (Organic Solvents) | Melting Point (°C) | Key Reactivity |
|---|---|---|---|---|---|
| This compound | 4-Cl, 6-Cl, 1-Boc | ~300.7* | High (DCM, THF) | ~120–140* | Boc deprotection (acid), nucleophilic substitution (Cl) |
| 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine | 4-Cl, 6-Cl | ~198.0* | Moderate (DMSO) | >200* | Direct functionalization (e.g., Suzuki coupling) |
| 3-Bromo-6-nitroindazole | 3-Br, 6-NO₂ | ~257.0 | Low (MeOH) | ~180–190 | Electrophilic substitution (Br, NO₂) |
| 2-Ethyloxazolo[4,5-b]pyridine | 2-Ethyl | ~162.2 | High (EtOAc) | ~80–90 | Alkylation, ring-opening reactions |
*Estimated values based on analogous compounds.
Key Observations :
- Solubility : The tert-butyl group in the target compound improves organic solubility compared to unsubstituted 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, which is more polar and dissolves better in DMSO .
- Reactivity : Chlorine atoms at positions 4 and 6 are meta-directing, favoring nucleophilic substitution or cross-coupling reactions. In contrast, bromine in 3-bromo-6-nitroindazole is more reactive in Suzuki-Miyaura couplings due to Br’s superior leaving-group ability.
- Thermal Stability : The Boc-protected derivative has a lower melting point (~120–140°C) than its deprotected counterpart (>200°C), likely due to reduced intermolecular hydrogen bonding and steric hindrance from the tert-butyl group .
Hydrogen Bonding and Crystal Packing
The chlorine substituents in the target compound participate in weak hydrogen bonds (C–H···Cl interactions), whereas nitro groups in 3-bromo-6-nitroindazole form stronger N–O···H bonds, leading to denser crystal packing and higher melting points. The tert-butyl group disrupts close packing, reducing crystallinity compared to planar analogs like 2-ethyloxazolo[4,5-b]pyridine .
Research Implications
This compound offers a balance of stability and reactivity, making it preferable for iterative synthesis in drug discovery. Its chlorine atoms enable late-stage diversification, while the Boc group simplifies purification. However, its lower thermal stability compared to non-protected analogs may limit high-temperature applications.
Biological Activity
tert-Butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry for its potential biological activities. This compound, characterized by a pyrazolo ring fused to a pyridine ring with specific substitutions, has shown promise in various pharmacological applications, particularly as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in several cancers.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 244.12 g/mol. The structure features a tert-butyl group and dichloro substituents at the 4 and 6 positions of the pyrazolo ring, significantly influencing its chemical behavior and biological activity .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of TRK proteins. These proteins play crucial roles in cell proliferation and differentiation, making them important targets in cancer therapy. Preliminary studies have demonstrated that derivatives of this compound can exhibit nanomolar inhibitory activities against TRKA .
Molecular docking studies have revealed that this compound can form critical interactions with amino acid residues within the active site of TRK enzymes. This interaction is essential for inhibiting TRK activity and could lead to the development of targeted therapies for cancers driven by TRK overexpression .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) for this compound indicates that modifications to the core structure can significantly impact its biological efficacy. For instance, variations in substituents can alter binding affinity and selectivity towards TRK proteins. A comparison of similar compounds highlights how different substituents influence biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | Contains a methyl group instead of dichloro | Potentially different biological activity profile |
| 3-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol | Contains an amino group at position 3 | May exhibit different pharmacological properties |
| 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine | Lacks the tert-butyl group | Different solubility and reactivity characteristics |
These comparisons underscore the importance of specific chemical groups in enhancing selectivity and efficacy as therapeutic agents .
Case Studies
Several studies have explored the potential applications of tert-butyl 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine derivatives in treating various conditions:
- Inhibition of Neurotrophic Signaling : Research has shown that related compounds exhibit inhibitory effects on TRKA, suggesting potential applications in treating neurodegenerative diseases where TRKA is implicated .
- Cancer Therapy : Compounds derived from this scaffold have demonstrated significant anti-proliferative effects against various cancer cell lines, including HeLa and HCT116 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
